molecular formula C13H15ClN2O2S B5535737 N-(3-chloro-4-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide

N-(3-chloro-4-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide

Cat. No.: B5535737
M. Wt: 298.79 g/mol
InChI Key: LJFANPCYFHIHLS-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is a synthetic organic compound. It is characterized by the presence of a chloro-substituted phenyl ring, a thiomorpholine ring, and an acetamide group. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiomorpholine ring: This can be achieved through the reaction of a suitable amine with a cyclic sulfide.

    Introduction of the acetamide group: This step often involves acylation reactions using acetic anhydride or acetyl chloride.

    Substitution on the phenyl ring: The chloro and methyl groups can be introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation for potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of certain biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide: can be compared with other acetamide derivatives or thiomorpholine-containing compounds.

    N-(3-chloro-4-methylphenyl)acetamide: Lacks the thiomorpholine ring.

    2-(3-oxothiomorpholin-2-yl)acetamide: Lacks the chloro-substituted phenyl ring.

Uniqueness

The unique combination of the chloro-substituted phenyl ring, thiomorpholine ring, and acetamide group in this compound may confer distinct chemical and biological properties, making it a compound of interest for further research.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2S/c1-8-2-3-9(6-10(8)14)16-12(17)7-11-13(18)15-4-5-19-11/h2-3,6,11H,4-5,7H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFANPCYFHIHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NCCS2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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